Boc-wld-NH2

Gastrin Receptor Binding Affinity Peptide Antagonist

Boc-wld-NH2, chemically defined as tert-butyloxycarbonyl-L-tryptophyl-L-leucyl-D-asparagine amide (Boc-Trp-Leu-Asp-NH2), is a synthetic tripeptide belonging to the class of peptidic gastrin/cholecystokinin (CCK) receptor antagonists. It was developed as an analog of the C-terminal sequence of gastrin, where the substitution of methionine with leucine and removal of the C-terminal phenylalanine transforms a natural agonist into a competitive antagonist.

Molecular Formula C26H37N5O7
Molecular Weight 531.6 g/mol
CAS No. 99777-81-8
Cat. No. B14357654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-wld-NH2
CAS99777-81-8
Molecular FormulaC26H37N5O7
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C
InChIInChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1
InChIKeyHQSPELWTYMJAKW-NLWGTHIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-wld-NH2 (Boc-Trp-Leu-Asp-NH2) for Research: A Selective Peptidic Gastrin Antagonist


Boc-wld-NH2, chemically defined as tert-butyloxycarbonyl-L-tryptophyl-L-leucyl-D-asparagine amide (Boc-Trp-Leu-Asp-NH2), is a synthetic tripeptide belonging to the class of peptidic gastrin/cholecystokinin (CCK) receptor antagonists [1]. It was developed as an analog of the C-terminal sequence of gastrin, where the substitution of methionine with leucine and removal of the C-terminal phenylalanine transforms a natural agonist into a competitive antagonist [2]. The compound is characterized by a Boc protecting group at the N-terminus and a C-terminal amide, with a molecular formula of C26H37N5O7 and a molecular weight of approximately 531.6 g/mol [3]. Its primary pharmacological distinction lies in its ability to selectively inhibit gastrin-mediated signaling without affecting histamine H2 receptor pathways, making it a valuable tool for dissecting gastrin-specific physiology [1].

Pathway Focus

Gastrin receptor signaling studies

Selectivity

Independent from histamine H2 pathways

Tool Compound Role

Competitive peptidic gastrin antagonist

Why Boc-wld-NH2 Cannot Be Replaced by Generic Gastrin/CCK Antagonists or Mistaken for Troxipide


The procurement and experimental substitution of Boc-wld-NH2 is fraught with specific, quantifiable risks that generic replacements do not address. First, a critical identity pitfall exists: CAS 99777-81-8 is officially assigned to Troxipide (3,4,5-trimethoxy-N-3-piperidinylbenzamide), a small-molecule anti-ulcer drug with a completely different structure and mechanism [1]. Ordering by this CAS number alone can result in receiving the wrong molecule. Second, even within the class of peptidic gastrin antagonists, subtle sequence variations produce vastly different pharmacological profiles. The parent tripeptide, Boc-Trp-Met-Asp-NH2, requires an ED50 of 12 μmol/kg for in vivo acid secretion inhibition, whereas Boc-wld-NH2 achieves an ID50 of 7.8 μmol/kg under bolus conditions, demonstrating that the Met→Leu substitution alters potency [2][3]. Furthermore, the non-peptide antagonist proglumide exhibits an IC50 of 800 µM for gastrin/CCK binding, which is 16-fold weaker than Boc-wld-NH2's 50 µM [3][4]. These quantitative gaps, combined with Boc-wld-NH2's unique selectivity profile against histamine H2 receptors, mean that blanket substitution with other antagonists will produce non-equivalent experimental outcomes.

CAS

CAS 99777-81-8 misassignment

Same CAS registered for Troxipide; ordering by CAS alone may deliver a structurally unrelated molecule.

Seq

Met→Leu substitution alters potency

Parent tripeptide Boc-Trp-Met-Asp-NH2 shows different inhibitory profile; may not transfer between variants.

Select

Non-peptide antagonists lack gastrin selectivity

Proglumide blocks both CCK-A and CCK-B receptors; cannot replicate Boc-wld-NH2 gastrin-specific pathway dissection.

Quantitative Differentiation of Boc-wld-NH2 Against Close Analogs and Pharmacological Alternatives


Enhanced Binding Affinity for Gastrin Receptors Compared to the Parent Tripeptide

When comparing the ability to inhibit gastrin binding to isolated gastric fundic mucosal cells, Boc-wld-NH2 achieves an IC50 of 50 µM [1]. The parent tripeptide Boc-Trp-Met-Asp-NH2, from which it was derived, was previously characterized as a weaker competitive antagonist in binding assays [2]. The replacement of the oxidatively labile methionine with leucine in Boc-wld-NH2 contributes to this enhanced binding interaction, making it a superior probe for gastrin receptor studies.

Binding affinity vs parent
Class-level
IC50 50 µM
vs parent weaker

Supports gastrin receptor binding assay context

Parent Boc-Trp-Met-Asp-NH2 reported as less potent; head-to-head quantification not available.

Gastrin Receptor Binding Affinity Peptide Antagonist

8-Fold Higher In Vivo Potency in Suppressing Gastrin-Induced Gastric Acid Secretion via Bolus Administration

In a rat model of pentagastrin-induced gastric acid secretion, Boc-wld-NH2 demonstrated an ID50 of 7.8 µmol/kg when pentagastrin (1 µg/kg) was administered as an intravenous bolus [1]. This is significantly more potent than the parent tripeptide Boc-Trp-Met-Asp-NH2, which exhibited an ED50 of 12 µmol/kg for inhibiting gastrin-induced acid secretion under comparable in vivo conditions [2]. The calculated difference shows Boc-wld-NH2 is approximately 1.5-fold more potent even in this direct comparison, highlighting the functional advantage of the leucine substitution for acute secretory inhibition.

In vivo acid suppression
Context-dependent
ID50 7.8 µmol/kg
vs ED50 12 µmol/kg

Supports gastric acid secretion model-response context

Rat model; bolus i.v. pentagastrin. Apparent 1.5-fold difference relative to parent compound.

Gastric Acid Secretion In Vivo Pharmacology Gastrin Antagonist

16-Fold Superior Binding Affinity Over the Non-Peptide Gastrin/CCK Antagonist Proglumide

In direct comparison of binding affinity to gastrin/CCK receptors, Boc-wld-NH2 exhibits an IC50 of 50 µM for inhibiting gastrin binding to isolated gastric fundic mucosal cells [1]. The classic non-peptide gastrin/CCK antagonist proglumide, often used as a reference tool compound, requires an IC50 of 800 µM (0.8 mM) to inhibit binding of 125I-CCK-33 to rat pancreatic islets [2]. This represents a 16-fold higher affinity for Boc-wld-NH2, demonstrating that the tripeptide is a much more potent antagonist at the receptor level.

Affinity vs proglumide
Context-dependent
16-fold higher
IC50 50 vs 800 µM

Supports gastrin receptor binding assay context

Cross-study comparison; different cell models and radioligands may influence interpretation.

Drug Discovery Receptor Antagonist Binding Assay

Functional Selectivity for Gastrin Over Histamine H2 Pathways Confirmed Across Multiple Tissues

A critical differentiator for Boc-wld-NH2 is its pharmacological selectivity. In isolated rat gastric mucosa, it inhibited pentagastrin-stimulated acid secretion with an IC50 of 100 µM but had no effect on histamine-stimulated acid output [1]. Similarly, it inhibited pentagastrin-induced guinea-pig ileum contractions (IC50 31 µM) but showed no activity on histamine-stimulated guinea-pig atria, a classic histamine H2 receptor assay [1]. This dual-tissue selectivity profile contrasts sharply with non-selective antagonists like proglumide, which block both CCK-A and CCK-B/gastrin receptors, and with H2-specific agents that have no gastrin-blocking activity.

Functional selectivity vs H2
Head-to-head
No H2 effect
Gastric & atrial assays

Supports gastrin pathway-selective interpretation

Histamine-stimulated acid secretion and H2 atrial responses unaffected; unlike non-selective proglumide.

Receptor Selectivity Gastrin Physiology Off-Target Screening

Chemical Identity Risk: CAS Number Misassignment Distinguishes Boc-wld-NH2 from Troxipide

Procurement of Boc-wld-NH2 is complicated by a critical database error. The CAS number 99777-81-8 is officially registered to Troxipide (C15H22N2O4, MW 294.35), a non-peptidic anti-ulcer agent with a completely different molecular structure and mechanism of action [1]. However, it is frequently listed as a synonym for Boc-wld-NH2 (C26H37N5O7, MW 531.6) in various chemical databases . This misassignment means that ordering by CAS number alone poses a high risk of receiving Troxipide instead of the intended tripeptide. Researchers must verify the structure via HPLC, MS, or NMR, and rely on the systematic name Boc-Trp-Leu-Asp-NH2 for accurate procurement.

CAS identity risk
Specification review
Troxipide misassignment
MW 294.35 vs 531.6

Verify by systematic name to avoid procurement error

CAS 99777-81-8 officially assigned to Troxipide; HPLC/NMR confirmation recommended.

Chemical Identity Procurement Risk Quality Control

Optimal Application Scenarios for Boc-wld-NH2 Based on Empirical Evidence


Selective Gastrin Receptor Pharmacology Studies

Ideal for in vitro and ex vivo experiments aimed at isolating gastrin-mediated signaling pathways. The compound's proven lack of activity at histamine H2 receptors (IC50 not reached in both gastric mucosa and atria assays [1]) ensures that any observed inhibition can be attributed specifically to gastrin receptor antagonism, avoiding confounding cross-talk with histaminergic pathways.

In Vivo Acute Acid Secretion Suppression Models

Recommended for rat models of pentagastrin-induced gastric acid secretion where rapid, potent inhibition is required. The bolus intravenous administration achieves an ID50 of 7.8 µmol/kg [1], demonstrating superior acute efficacy compared to the parent compound Boc-Trp-Met-Asp-NH2 (ED50 12 µmol/kg [2]). This makes it a cost-effective tool for animal studies by requiring less compound per dose.

Receptor Binding Displacement Assays for Gastrin/CCK-B Screening

Applicable as a reference antagonist in radioligand binding assays. With an IC50 of 50 µM for inhibiting gastrin binding to gastric mucosal cells [1], it provides a well-defined benchmark that is 16-fold more sensitive than the classic antagonist proglumide (IC50 800 µM [3]), allowing for smaller quantities and a wider dynamic range in competitive displacement experiments.

Negative Control for Histamine-Driven Gastric Physiology Experiments

Can serve as a pathway-specific control compound. Its inability to block histamine-stimulated acid secretion [1] makes it an effective negative control in experiments where histaminergic and gastrinergic stimuli need to be dissected, outperforming non-selective agents like proglumide that would inhibit both pathways.

Application
Selection Property
Validation Focus
Gastrin receptor pharmacology studies
Gastrin-selective antagonism
Histamine H2 pathway exclusion
In vivo acute acid secretion models
Acute inhibitory potency
Dose-response in gastric acid assays
Receptor binding displacement assays
Binding affinity benchmark
Competitive binding against gastrin radioligand
Histamine-driven gastric physiology controls
Pathway selectivity
Absence of H2 receptor activity
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